molecular formula C10H13NO B1500785 1-(5-Isopropylpyridin-2-yl)ethanone CAS No. 137853-21-5

1-(5-Isopropylpyridin-2-yl)ethanone

Cat. No.: B1500785
CAS No.: 137853-21-5
M. Wt: 163.22 g/mol
InChI Key: VZGGIFJVSKCNLH-UHFFFAOYSA-N
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Description

1-(5-Isopropylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C₁₀H₁₃NO It is a derivative of pyridine, featuring an isopropyl group at the 5-position of the pyridine ring and an ethanone (ketone) group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Isopropylpyridin-2-yl)ethanone can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 5-isopropylpyridine with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Nucleophilic Substitution:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Isopropylpyridin-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Substituted pyridines and other derivatives.

Scientific Research Applications

1-(5-Isopropylpyridin-2-yl)ethanone has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Isopropylpyridin-2-yl)ethanone exerts its effects depends on its specific application. In general, the compound may interact with molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor binding. The exact mechanism of action would need to be determined based on the specific context in which the compound is used.

Comparison with Similar Compounds

1-(5-Isopropylpyridin-2-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(4-Isopropylpyridin-2-yl)ethanone: Similar structure but with the isopropyl group at the 4-position.

  • 1-(3-Isopropylpyridin-2-yl)ethanone: Similar structure but with the isopropyl group at the 3-position.

  • 1-(2-Isopropylpyridin-2-yl)ethanone: Similar structure but with the isopropyl group at the 2-position.

These compounds may have different properties and applications due to the position of the isopropyl group on the pyridine ring.

Properties

IUPAC Name

1-(5-propan-2-ylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7(2)9-4-5-10(8(3)12)11-6-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGGIFJVSKCNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665897
Record name 1-[5-(Propan-2-yl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137853-21-5
Record name 1-[5-(Propan-2-yl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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